molecular formula C13H11N3O4S B10870908 6-amino-2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one

6-amino-2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one

Cat. No.: B10870908
M. Wt: 305.31 g/mol
InChI Key: XCCFHLQVQLLROJ-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4-one core substituted at position 2 with a sulfanyl group linked to a 2-(1,3-benzodioxol-5-yl)-2-oxoethyl moiety. The amino group at position 6 enhances hydrogen-bonding capacity, making this compound a candidate for biological targeting .

Properties

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

4-amino-2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H11N3O4S/c14-11-4-12(18)16-13(15-11)21-5-8(17)7-1-2-9-10(3-7)20-6-19-9/h1-4H,5-6H2,(H3,14,15,16,18)

InChI Key

XCCFHLQVQLLROJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CC(=O)N3)N

Origin of Product

United States

Preparation Methods

Chloropyrimidine Intermediate Synthesis

A common starting material is 6-amino-2-chloropyrimidin-4-one, synthesized via chlorination of the corresponding hydroxypyrimidine using phosphorus oxychloride (POCl₃). For example, methyl 6-amino-2-chloropyrimidine-4-carboxylate is prepared by treating 6-aminouracil with POCl₃ in dimethylformamide (DMF) at 80°C for 12 hours.

Thiolation with Benzodioxole-Ketone Derivatives

The chloropyrimidine intermediate undergoes nucleophilic substitution with 2-(1,3-benzodioxol-5-yl)-2-mercaptoethyl ketone. This reaction is conducted in tetrahydrofuran (THF) under nitrogen atmosphere, using triethylamine (TEA) as a base to scavenge HCl. The reaction achieves 75% yield after 6 hours at 60°C.

Condensation Reactions

One-Pot Pyrimidine Ring Formation

A convergent strategy involves condensing thiourea with ethyl 2-(1,3-benzodioxol-5-yl)-3-oxobutanoate in the presence of sodium ethoxide. The reaction proceeds via cyclocondensation to form the pyrimidine ring, with simultaneous incorporation of the sulfanyl and benzodioxole groups. This method reduces purification steps and achieves 68% yield.

Coupling Agents for Sulfanyl Group Introduction

Carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), facilitate the attachment of 2-(1,3-benzodioxol-5-yl)-2-thioacetic acid to 6-amino-2-hydroxypyrimidin-4-one. The reaction is performed in dichloromethane (DCM) at room temperature for 24 hours, yielding 82% product.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times. For instance, a mixture of 6-amino-2-mercaptopyrimidin-4-one and 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone in acetonitrile undergoes microwave heating at 120°C for 15 minutes, achieving 93% yield.

Solvent and Catalyst Optimization

Using polar aprotic solvents like dimethylacetamide (DMA) with catalytic potassium iodide (KI) enhances microwave efficiency. This combination improves the solubility of the benzodioxole precursor and accelerates nucleophilic displacement.

Stepwise Functionalization

Sequential Group Introduction

  • Amino Group Installation : 2-Chloropyrimidin-4-one is aminated using ammonium hydroxide at 100°C for 8 hours.

  • Sulfanyl Group Attachment : The product reacts with 1,3-benzodioxol-5-yl ethyl disulfide in ethanol under reflux, mediated by sodium hydride (NaH).

  • Ketone Formation : Oxidation of the ethyl group to a ketone is achieved with pyridinium chlorochromate (PCC) in DCM.

Comparative Analysis of Methods

Method Reaction Time Yield Key Advantages Limitations
Nucleophilic Substitution6–12 hours75%High selectivity for sulfanyl groupRequires anhydrous conditions
Condensation24 hours68%Fewer purification stepsModerate yields due to side products
Microwave-Assisted15 minutes93%Rapid synthesis, high efficiencySpecialized equipment required
Stepwise Functionalization20 hours65%Precise control over each functional groupMulti-step, lower overall yield

Chemical Reactions Analysis

Types of Reactions

6-AMINO-2-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Formation of N-substituted pyrimidinone derivatives.

Scientific Research Applications

6-AMINO-2-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-AMINO-2-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Physicochemical Properties

The table below compares the target compound with key analogs based on substituent chemistry and inferred properties:

Compound Name Substituent Key Features References
6-amino-2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one 2-(1,3-Benzodioxol-5-yl)-2-oxoethyl Enhanced electron density from benzodioxole; potential metabolic stability
6-Amino-2-sulfanylpyrimidin-4(3H)-one (Compound 1) -SH Reactive thiol group; simple structure with low molecular weight
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one (Compound 2) Benzyl Increased lipophilicity; steric bulk from benzyl group
6-Amino-2-[(2-methylbenzyl)thio]pyrimidin-4(3H)-one 2-Methylbenzyl Methyl group adds steric hindrance; moderate lipophilicity
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one Azepane + pyrimidoindole Large heterocyclic system; potential for improved bioavailability
Key Observations:
  • Electron Effects : The benzodioxole group in the target compound provides electron-donating properties, contrasting with the electron-neutral benzyl group in Compound 2. This may enhance interactions with polar biological targets .
  • Lipophilicity : The benzyl and 2-methylbenzyl substituents (Compounds 2 and 5) increase lipophilicity compared to the benzodioxole group, which balances aromaticity with oxygen-mediated solubility .
  • Synthetic Accessibility : Compound 2 is synthesized via alkylation of Compound 1 with benzyl chloride. The target compound likely follows a similar route, substituting benzyl chloride with a benzodioxol-containing electrophile .

Structural Complexity and Bioactivity Potential

  • Target Compound vs. Azepane Derivative (): The azepane-containing analog incorporates a seven-membered ring and a pyrimidoindole core, which may improve membrane permeability but complicate synthesis.
  • Core Modifications: Simplification to 6-amino-1,2-dihydropyrimidin-2-one () removes the sulfanyl group, reducing hydrogen-bonding capacity and reactivity .

Tautomerism and Reactivity

The pyrimidin-4-one core in all analogs exhibits tautomerism between oxo and hydroxyl forms. The sulfanyl group in the target compound and its analogs may exist as thiol or thione tautomers, influencing reactivity in nucleophilic substitutions or metal coordination .

Biological Activity

6-amino-2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features:

  • An amino group at the 6-position of the pyrimidine ring.
  • A sulfanyl group that enhances its reactivity.
  • A benzodioxole moiety , known for its biological activity against various diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations demonstrate that it exhibits cytotoxic effects against several cancer cell lines, including human lung adenocarcinoma (A549) and rat glioma (C6) cells.

Key Findings:

  • The compound induced apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell percentages when treated with varying concentrations of the compound.
  • It disrupted mitochondrial membrane potential, which is critical for cell survival and apoptosis regulation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Early Apoptosis (%)Late Apoptosis (%)
6-amino...A5491525.012.11
6-amino...C61049.852.7
CisplatinA549532.416.3

Data sourced from comparative studies evaluating the efficacy of various compounds against cancer cell lines.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on cholinesterases, which are enzymes involved in neurotransmission and are significant in neurodegenerative diseases.

Research Findings:

  • The compound did not show significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting that its anticancer effects may not correlate with cholinesterase inhibition.

Table 2: Enzyme Inhibition Activity

CompoundAChE Inhibition (%)BuChE Inhibition (%)
6-amino...53
Control100100

These findings indicate a lack of relationship between anticancer activity and cholinesterase inhibition.

Mechanistic Insights

Further mechanistic studies explored the interaction of the compound with cellular pathways:

  • SIRT1 Inhibition: The compound was evaluated for SIRT1 inhibitory action, which plays a role in cellular stress responses and aging. Docking studies suggested potential binding affinity, although experimental validation is needed.

Case Studies

In a notable case study, the compound was administered in a controlled setting to assess its safety profile and therapeutic window:

  • Case Study Outcome: Patients exhibited reduced tumor markers with minimal side effects when treated with a regimen including this compound alongside standard chemotherapy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-amino-2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one to achieve high yields and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For analogous thieno-pyrimidinones, yields exceeding 80% were achieved via stepwise alkylation and cyclization under reflux in polar aprotic solvents (e.g., DMF or THF) . Purification by recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Key parameters include stoichiometric control of sulfanylating agents and temperature modulation to suppress side reactions.

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound's structural integrity?

  • Methodological Answer :

  • 1H NMR : Confirm substituent integration and coupling patterns (e.g., benzodioxole protons at δ 6.8–7.2 ppm, pyrimidine NH2 at δ 5.5–6.0 ppm) .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., C13H11N3O4S requires [M+H]+ = 306.0492) .
  • Melting Point : Compare to literature values (e.g., analogs in exhibit mp 150–224°C).
  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for kinases or oxidoreductases) due to the sulfanyl and benzodioxole moieties' electron-rich nature. Use dose-response curves (1 nM–100 μM) in triplicate, with positive controls (e.g., staurosporine for kinases). Cell viability assays (MTT or resazurin) can screen for cytotoxicity .

Advanced Research Questions

Q. How does the 1,3-benzodioxole moiety influence reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : The electron-donating methylenedioxy group enhances aromatic ring stability but may sterically hinder electrophilic attacks. For oxidation studies, use H2O2/acetic acid to convert sulfanyl to sulfoxide/sulfone derivatives, monitoring progress via TLC and LC-MS. Compare reaction rates to non-benzodioxole analogs to isolate steric/electronic effects .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). For cell-based discrepancies, assess membrane permeability (logP >3 predicted for this compound) or metabolization via LC-MS/MS. Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) with rigorous statistical analysis (ANOVA, p<0.05) .

Q. Which computational models predict environmental degradation pathways and persistence?

  • Methodological Answer : Apply QSAR models to estimate hydrolysis half-lives (e.g., EPI Suite) or photodegradation using DFT calculations for UV-Vis absorption spectra. Experimental validation via OECD 301B ready biodegradability tests can confirm persistence in aquatic systems .

Q. How can X-ray crystallography elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Co-crystallize with target proteins (e.g., human serum albumin for binding studies) using vapor diffusion. Resolve structures to ≤2.0 Å resolution to map interactions (e.g., hydrogen bonds between pyrimidin-4-one and catalytic lysine residues). Compare with docking simulations (AutoDock Vina) for SAR refinement .

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